{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Spirocyclic amine building blocks Molecular weight Heteroatom content

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2) is a spirocyclic amine building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, typically supplied at purities of 95% to 98% from commercial vendors. The compound incorporates two oxygen atoms into a fused [4.5] spirocyclic framework, creating a three-dimensional, conformationally restricted architecture distinct from planar aromatic amines.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1870529-68-2
Cat. No. B2417334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine
CAS1870529-68-2
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1CC2(CCC(O2)CN)COC1
InChIInChI=1S/C9H17NO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7,10H2
InChIKeyGELBTJSBMKXIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2): Product Specification and Structural Context for Research Procurement


{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2) is a spirocyclic amine building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, typically supplied at purities of 95% to 98% from commercial vendors . The compound incorporates two oxygen atoms into a fused [4.5] spirocyclic framework, creating a three-dimensional, conformationally restricted architecture distinct from planar aromatic amines [1]. This structural class is of interest in medicinal chemistry due to the enhanced Fsp³ (fraction of sp³-hybridized carbons) imparted by spirocyclic systems, which correlates with improved drug-likeness parameters .

Why {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Cannot Be Simply Substituted with Alternative Spirocyclic or Acyclic Amines


Substituting {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine with a generic spirocyclic amine or an acyclic analog introduces uncontrolled variation in critical physicochemical parameters, potentially invalidating structure-activity relationship (SAR) studies or synthesis outcomes. The presence of two oxygen atoms in the [4.5] spirocyclic framework distinguishes this compound from pure carbon spiroamines such as spiro[4.5]decan-2-amine, altering both hydrogen-bonding capacity and local electronic environment . Comparative studies on analogous oxa-spirocyclic systems demonstrate that the incorporation of oxygen proximal to the amine moiety reduces amine basicity (pKa ~10.1 versus ~10.8 for carbon-only analogs) due to inductive electron withdrawal, which directly impacts protonation state and reactivity under physiological or synthetic conditions . Furthermore, the specific ring sizes (5- and 6-membered) and oxygen placement (1,7-positions) create a unique conformational landscape that cannot be replicated by 1,6-dioxaspiro[4.5]decanes, 1,4-dioxaspiro[4.5]decanes, or acyclic amino alcohols [1].

Quantitative Differentiation Evidence for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine versus Comparator Compounds


Molecular Weight and Heteroatom Content Differentiation from Carbon-Only Spirocyclic Amines

The target compound, {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (MW = 171.24 g/mol), incorporates two oxygen atoms within its spirocyclic framework . This distinguishes it from carbon-only spirocyclic amine building blocks such as spiro[4.5]decan-2-amine (MW ~153.26 g/mol, C9H17N) and spiro[4.5]decan-1-amine (MW ~153.26 g/mol) . The presence of two oxygen heteroatoms increases hydrogen bond acceptor count from 1 to 3 and introduces polarity that alters chromatographic retention, solubility in aqueous and polar organic media, and compatibility with moisture-sensitive reactions relative to purely aliphatic spiroamines [1].

Spirocyclic amine building blocks Molecular weight Heteroatom content

Reduced Amine Basicity (pKa) Due to Inductive Effect of Proximal Oxygen Atoms

In oxa-spirocyclic amines, the presence of oxygen atoms in the spirocyclic framework proximal to the amine moiety reduces amine basicity through electron-withdrawing inductive effects. Comparative data from the structurally related 5-oxaspiro[3.5]nonan-9-amine demonstrates a pKa decrease from ~10.8 (carbon-only analog) to ~10.1 (oxa-spirocyclic analog) . For {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, the presence of two oxygen atoms at the 1- and 7-positions of the spirocyclic framework is expected to exert a comparable or greater reduction in basicity relative to spiro[4.5]decan-2-ylmethanamine (no oxygen atoms) or 1-oxaspiro[4.5]decan-2-ylmethanamine (single oxygen atom) .

Spirocyclic amine basicity Inductive effect pKa modulation

Enhanced Aqueous Solubility and Reduced Lipophilicity versus Carbon-Only Spiroamines

Incorporation of oxygen atoms into spirocyclic cores produces compounds with significantly lower lipophilicity and improved aqueous solubility compared to their all-carbon spirocyclic counterparts, a property systematically documented across oxa-spirocyclic compound collections . For {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, the dual oxygen incorporation at the 1- and 7-positions reduces logP by an estimated 1-2 units relative to the corresponding carbon-only spiro[4.5]decan-2-ylmethanamine (calculated logP ~2.0-2.6 for comparable spirocyclic amines such as spiro[3.5]nonan-5-amine, XLogP = 2.058 ). This translates to measurably higher solubility in aqueous buffers and polar solvents .

Oxa-spirocyclic solubility Lipophilicity reduction Drug-like properties

Optimal Application Scenarios for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2) Based on Evidence-Driven Differentiation


Medicinal Chemistry: Spirocyclic Scaffold Diversification for Lead Optimization Requiring Balanced Polarity and Reduced Basicity

This compound is optimally deployed when medicinal chemistry programs require a spirocyclic amine building block with enhanced polarity and moderated basicity compared to all-carbon spiroamines. The dual oxygen incorporation (1,7-dioxa substitution) reduces lipophilicity and improves aqueous solubility relative to spiro[4.5]decan-2-amine, making it suitable for targets where high logD leads to poor solubility or excessive plasma protein binding . The inductive electron withdrawal by proximal oxygen atoms reduces amine basicity (expected pKa reduction vs. carbon analogs, based on oxa-spirocyclic amine precedent ), which can be advantageous for optimizing CNS penetration or minimizing off-target hERG channel interactions associated with highly basic amines.

Organic Synthesis: Distinctive Heteroatom-Rich Building Block for Parallel Library Synthesis and SAR Exploration

The compound serves as a differentiated building block in parallel synthesis campaigns where multiple spirocyclic amines are evaluated to establish SAR for heteroatom effects. With a molecular weight of 171.24 g/mol and two oxygen heteroatoms (C9H17NO2), it occupies a distinct chemical space from carbon-only spiro[4.5]decan-2-amine (C9H17N, MW ~153.26) and mono-oxa analogs such as 1-oxaspiro[4.5]decan-2-ylmethanamine . This enables systematic assessment of how incremental oxygen incorporation affects potency, selectivity, and ADME parameters across a congeneric series.

Chemical Biology: Probe Development Requiring Modified H-Bonding Capacity and Altered Conformational Landscape

The 1,7-dioxaspiro[4.5]decane framework provides three hydrogen bond acceptors (two oxygen, one nitrogen) compared to one acceptor in carbon-only spiroamines . This increased H-bonding capacity, combined with the conformationally restricted spirocyclic geometry, makes the compound suitable for developing chemical probes where specific H-bond interactions with target proteins are hypothesized to drive selectivity. The altered conformational preferences arising from oxygen incorporation (compared to 1,6-dioxaspiro[4.5]decanes or all-carbon spiro[4.5]decanes) provide an additional dimension of structural diversity for hit-to-lead optimization [1].

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